molecular formula C27H30NO10+ B1240619 Rubidomycin

Rubidomycin

Número de catálogo: B1240619
Peso molecular: 528.5 g/mol
Clave InChI: STQGQHZAVUOBTE-VGBVRHCVSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Daunorubicin(1+) is an anthracycline cation that is the conjugate acid of daunorubicin, arising from protonation of the amino group. It is a conjugate acid of a daunorubicin.
A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

Aplicaciones Científicas De Investigación

Treatment of Leukemias

Rubidomycin has been extensively studied for its efficacy in treating acute leukemias. A notable study involving twelve adult patients with acute myelogenous leukemia demonstrated that this compound administered at a dosage of 1 mg/kg daily for five days resulted in three complete remissions and two partial remissions. The primary adverse effect noted was bone marrow hypoplasia .

Combination Chemotherapy

This compound is often used in combination with other chemotherapeutic agents to enhance treatment efficacy. For instance, a phase III study by the Dutch Childhood Leukemia Study Group indicated that combining this compound with vincristine improved induction therapy outcomes for children with acute lymphoblastic leukemia .

Broader Antitumor Activity

Beyond leukemias, this compound has shown effectiveness against various solid tumors. Clinical trials have reported successful outcomes in treating malignant lymphomas and other cancers, establishing this compound as a versatile agent in oncological therapies .

Case Study 1: Acute Myelogenous Leukemia

In a clinical trial involving adult patients diagnosed with acute myelogenous leukemia, this compound was administered as part of an induction therapy regimen. The results indicated a significant response rate, underscoring its potential as a first-line treatment option for this aggressive cancer type .

Case Study 2: Pediatric Acute Lymphoblastic Leukemia

A comprehensive study conducted by the Dutch Childhood Leukemia Study Group assessed the effectiveness of this compound combined with vincristine in pediatric patients. The study reported improved remission rates and highlighted the importance of tailored chemotherapy regimens for young patients .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other standard treatments for acute leukemias:

Drug Efficacy Common Side Effects
This compoundHigh remission ratesBone marrow suppression
VincristineModerate efficacyNeuropathy
CyclophosphamideVariable efficacyNausea, vomiting

Toxicity Profile

While this compound is effective in inducing remissions, it is associated with several toxicities. The most significant include cardiotoxicity and bone marrow suppression. Long-term monitoring is essential for patients receiving high cumulative doses to mitigate risks associated with cardiac function deterioration .

Análisis De Reacciones Químicas

Metabolic Redox Reactions

Rubidomycin participates in enzymatic reduction and oxidation:

A. Reduction of C-13 Ketone

  • Catalyzed by carbonyl reductase in liver cytosol

  • Forms daunorubicinol (active metabolite) with enhanced DNA-binding affinity

B. Free Radical Generation

  • Semiquinone radical formation via NADPH-dependent redox cycling

  • Generates reactive oxygen species (ROS):

    Daunorubicin+O2Semiquinone+O2.H2O2+OH\text{Daunorubicin}+\text{O}_2\rightarrow \text{Semiquinone}^-+\text{O}_2^{.-}\rightarrow \text{H}_2\text{O}_2+\text{OH}^-

    This cascade causes oxidative DNA damage and lipid peroxidation

DNA Interaction Chemistry

This compound’s planar anthracycline core enables two primary DNA interactions:

A. Intercalation

  • Binds between DNA base pairs via π-π stacking

  • Stabilizes DNA-topoisomerase II complex, preventing religation of DNA strands

B. Covalent Adduct Formation

  • Forms Schiff bases with amino groups of guanine residues

  • Disrupts DNA replication and transcription machinery

Structural Reactivity Insights

Key functional groups dictate reactivity:

Functional GroupRole in Reactivity
Anthraquinone chromophoreEnables intercalation and redox cycling
Amino sugar (Daunosamine)Facilitates cellular uptake and DNA binding
C-13 KetoneSite for metabolic activation

Spectroscopic signatures :

  • UV-Vis: λmax\lambda_{\text{max}} = 495 nm (methanol)

  • Fluorescence: Emits at 590 nm upon DNA binding

Stability and Degradation

This compound degrades under specific conditions:

ConditionDegradation PathwayOutcome
Acidic pH (≤3)Hydrolysis of glycosidic bondLoss of antineoplastic activity
Alkaline pH (≥9)Demethylation of methoxy groupAltered DNA-binding affinity
Light exposurePhotooxidation of quinone moietyReduced potency

Propiedades

Fórmula molecular

C27H30NO10+

Peso molecular

528.5 g/mol

Nombre IUPAC

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/p+1/t10-,14-,16-,17-,22+,27-/m0/s1

Clave InChI

STQGQHZAVUOBTE-VGBVRHCVSA-O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

SMILES isomérico

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH3+])O

Sinónimos

Cerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Rubidomycin
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Rubidomycin
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Rubidomycin
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Rubidomycin
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Rubidomycin
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Rubidomycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.